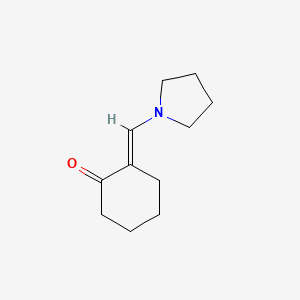
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (1,4-dihydroxynaphthalen-2-yl)(phenyl)phosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (1,4-dihydroxynaphthalen-2-yl)(phenyl)phosphinate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a cyclohexyl group, a naphthalenyl group, and a phenyl group, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (1,4-dihydroxynaphthalen-2-yl)(phenyl)phosphinate typically involves multiple steps, including the preparation of intermediate compounds. The key steps include:
Formation of the cyclohexyl intermediate: This involves the reaction of isopropyl and methyl groups with cyclohexane under specific conditions.
Synthesis of the naphthalenyl intermediate: This step includes the hydroxylation of naphthalene to form 1,4-dihydroxynaphthalene.
Coupling reaction: The final step involves the coupling of the cyclohexyl and naphthalenyl intermediates with a phenyl group and a phosphinate group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous-flow reactors and automated synthesis systems to streamline the process.
化学反応の分析
Types of Reactions
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (1,4-dihydroxynaphthalen-2-yl)(phenyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
科学的研究の応用
Chemistry
In chemistry, (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (1,4-dihydroxynaphthalen-2-yl)(phenyl)phosphinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes and understanding their roles in various biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development and the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
作用機序
The mechanism of action of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (1,4-dihydroxynaphthalen-2-yl)(phenyl)phosphinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
- (1,4-Dihydroxy-2-naphthyl)(phenyl)methanone
- (naphthalen-2-yl)(phenyl)methanone
Uniqueness
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (1,4-dihydroxynaphthalen-2-yl)(phenyl)phosphinate is unique due to its specific stereochemistry and the presence of both cyclohexyl and phosphinate groups
特性
分子式 |
C26H31O4P |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]naphthalene-1,4-diol |
InChI |
InChI=1S/C26H31O4P/c1-17(2)20-14-13-18(3)15-24(20)30-31(29,19-9-5-4-6-10-19)25-16-23(27)21-11-7-8-12-22(21)26(25)28/h4-12,16-18,20,24,27-28H,13-15H2,1-3H3/t18-,20+,24-,31?/m1/s1 |
InChIキー |
MMSNKDWYGOHZBY-NXSNIBIFSA-N |
異性体SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C(=C3)O)O)C(C)C |
正規SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C(=C3)O)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione](/img/structure/B15211069.png)

![2-(Aminomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B15211075.png)


![1-[(2R)-oxolan-2-yl]-2-(quinolin-3-ylmethylsulfanyl)ethanone](/img/structure/B15211078.png)
![(5R,8R,9R)-2,2-Dimethyl-10-oxo-1,3,6-trioxaspiro[4.5]decane-8,9-diyl diacetate](/img/structure/B15211086.png)
![8-Bromo-4-chloro-2,3-diphenylfuro[3,2-C]quinoline](/img/structure/B15211092.png)
![Imidazo[1,2-b]pyridazine, 2-(4-methylphenyl)-6-propoxy-](/img/structure/B15211101.png)





